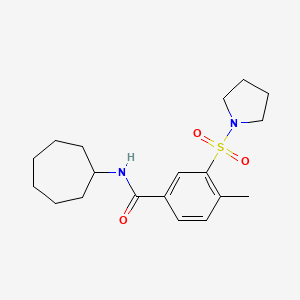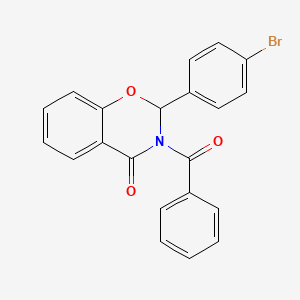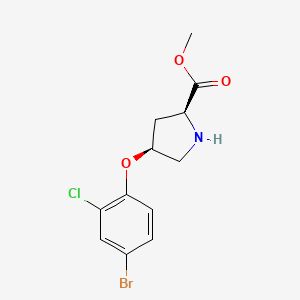![molecular formula C26H28N4OS B12478034 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a phenylcarbamothioyl group and a methylbenzamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Coupling with Phenylcarbamothioyl Chloride: The benzylpiperazine is then reacted with phenylcarbamothioyl chloride under basic conditions to form the intermediate compound.
Final Coupling with Methylbenzamide: The intermediate is then coupled with 2-methylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
科学的研究の応用
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylbenzamide
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C26H28N4OS |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H28N4OS/c1-20-7-5-6-10-24(20)25(31)28-26(32)27-22-11-13-23(14-12-22)30-17-15-29(16-18-30)19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3,(H2,27,28,31,32) |
InChIキー |
PXRXBAVNIWWISC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477957.png)
![2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol](/img/structure/B12477959.png)

![4-(propan-2-yloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477964.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12477979.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477987.png)
methanethione](/img/structure/B12477988.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B12478002.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)


